1-Cyclohexyl-2-methyl-1H-imidazole
Description
Molecular Formula: C₁₀H₁₆N₂
Molecular Weight: 164.25 g/mol
Structure: The compound consists of an imidazole ring substituted with a cyclohexyl group at the N1 position and a methyl group at the C2 position. This substitution pattern confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-cyclohexyl-2-methylimidazole |
InChI |
InChI=1S/C10H16N2/c1-9-11-7-8-12(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
SYDKRUIRAWOFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with glyoxal and formaldehyde under acidic conditions, followed by cyclization to form the imidazole ring . Another approach involves the use of amido-nitriles, which undergo cyclization in the presence of nickel catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-Cyclohexyl-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The cyclohexyl and methyl groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural and molecular differences between 1-cyclohexyl-2-methyl-1H-imidazole and related imidazole derivatives:
Key Observations :
- Substituent Position : The position of substituents (e.g., N1 vs. C5) significantly impacts electronic and steric profiles. For example, the sulfonyl group at C2 in withdraws electron density, contrasting with the electron-donating methyl group in the target compound.
- Ring Systems : Benzimidazole derivatives (e.g., ) exhibit extended aromaticity, enhancing binding affinity in biological targets but reducing solubility compared to simpler imidazoles.
Physicochemical Properties
Insights :
- The methyl group in the target compound increases hydrophobicity (higher LogP) compared to unsubstituted 1-cyclohexyl-1H-imidazole.
- Sulfonyl and chloromethyl groups in reduce thermal stability but enhance reactivity in nucleophilic substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
